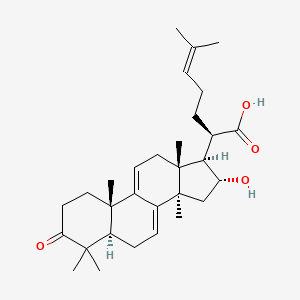

16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid

Descripción

Propiedades

Fórmula molecular |

C30H44O4 |

|---|---|

Peso molecular |

468.7 g/mol |

Nombre IUPAC |

(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C30H44O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-23,25,31H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,25+,28-,29-,30+/m1/s1 |

Clave InChI |

LVYOXPQJURJWPC-MVQHSHHOSA-N |

SMILES isomérico |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |

SMILES canónico |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

Biosynthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid

An In-Depth Technical Guide to the

A Foreword for the Modern Drug Discovery Professional

The intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, the lanostane-type triterpenoids from medicinal fungi, particularly the genus Ganoderma, have garnered significant attention for their diverse and potent biological activities. This guide delves into the biosynthesis of a specific, highly oxygenated lanostanoid, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a compound isolated from the basidiomycete Ganoderma applanatum. Our objective is to provide a comprehensive resource for researchers, scientists, and drug development professionals, moving beyond a mere recitation of steps to an exploration of the underlying biochemical logic and experimental strategies. This document is structured to be a self-validating system of protocols and insights, grounded in established scientific principles and supported by authoritative references.

The Genesis of a Bioactive Lanostanoid: A Proposed Biosynthetic Pathway

The biosynthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a multi-step enzymatic cascade that begins with the fundamental building blocks of isoprenoid synthesis and culminates in a highly decorated and biologically active molecule. The pathway can be conceptually divided into three key stages: the formation of the lanostane skeleton, a series of oxidative modifications, and the introduction of key functional groups.

Stage 1: Forging the Tetracyclic Core - From Acetyl-CoA to Lanosterol

The journey commences with the mevalonate (MVA) pathway, a conserved route in fungi for the synthesis of the isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce the 30-carbon acyclic precursor, squalene.

The first committed step towards lanostanoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase. This epoxide then undergoes a remarkable cyclization reaction mediated by the enzyme lanosterol synthase (LSS) . This enzyme orchestrates a series of protonations, cyclizations, and rearrangements to yield the foundational tetracyclic triterpenoid, lanosterol.[1][2] Lanosterol serves as the central precursor for the vast array of lanostane-type triterpenoids found in Ganoderma species.

Stage 2: The Art of Oxidation - The Crucial Role of Cytochrome P450 Monooxygenases

The structural diversification of the lanostane skeleton is primarily achieved through the action of a superfamily of heme-thiolate enzymes known as cytochrome P450 monooxygenases (CYP450s) .[3][4][5][6][7][8] These enzymes, in conjunction with their redox partner, cytochrome P450 reductase (CPR), catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond cleavages. In the proposed biosynthesis of our target molecule, several distinct CYP450-mediated steps are envisioned:

-

Formation of the 7,9(11)-Diene System: A characteristic feature of many bioactive Ganoderma triterpenoids is the conjugated double bond system at positions 7 and 9(11). This is likely introduced through the action of a specific CYP450 that catalyzes a dehydrogenation reaction.[9]

-

Hydroxylation at C-16: The introduction of the 16R-hydroxyl group is a key stereospecific modification. This reaction is almost certainly catalyzed by a dedicated CYP450 enzyme that recognizes the lanostane scaffold and directs the hydroxylation to this specific position and stereochemistry.

-

Oxidation of the C-21 Methyl Group: The conversion of the C-21 methyl group to a carboxylic acid is a three-step oxidation process (methyl to alcohol, alcohol to aldehyde, and aldehyde to carboxylic acid). While multiple enzymes could be involved, it is plausible that a single, versatile CYP450, such as the characterized CYP5150L8 from Ganoderma lucidum which oxidizes the C-26 methyl group, could catalyze all three steps at the C-21 position.[4]

Stage 3: Fine-Tuning the Periphery - Oxidation at C-3

The final modification in our proposed pathway is the oxidation of the 3-hydroxyl group of the lanostane ring to a 3-oxo (keto) group. This transformation is typically catalyzed by a dehydrogenase/reductase enzyme, likely a member of the short-chain dehydrogenase/reductase (SDR) family.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.

Elucidating the Pathway: An Experimental Workflow

The validation of the proposed biosynthetic pathway and the characterization of the involved enzymes require a systematic experimental approach. The following workflow outlines a robust strategy for achieving this, leveraging modern molecular biology and analytical chemistry techniques.

Gene Discovery and Cloning

The initial step is to identify candidate genes encoding the biosynthetic enzymes from the source organism, Ganoderma applanatum. This is typically achieved through a combination of transcriptomic and genomic analysis.

-

Transcriptome Sequencing: RNA-seq of the G. applanatum mycelia or fruiting bodies can provide a snapshot of all expressed genes.

-

Homology-Based Gene Mining: The transcriptome data can be queried using known sequences of lanosterol synthase, CYP450s, and dehydrogenases from other fungi, particularly Ganoderma lucidum, to identify orthologous genes.[3][4][10]

-

Gene Cloning: Candidate genes are then amplified from cDNA using PCR and cloned into appropriate expression vectors.

Heterologous Expression of Candidate Enzymes

To functionally characterize the candidate enzymes, they are heterologously expressed in a well-established host system, such as the yeast Saccharomyces cerevisiae.[4][11] This allows for the production of the enzymes in a clean background, free from other interfering fungal metabolites.

-

Yeast Expression System: S. cerevisiae is an ideal host due to its eukaryotic nature, well-understood genetics, and the presence of a native MVA pathway that can provide the necessary precursors.

-

Vector Construction: The cloned genes are inserted into yeast expression vectors under the control of a strong, inducible promoter (e.g., GAL1). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) from either the native fungus or yeast is essential for activity.[3][12]

-

Yeast Transformation: The expression constructs are transformed into a suitable yeast strain.

In Vivo and In Vitro Functional Characterization

Once the enzymes are expressed, their function can be assessed through both in vivo and in vitro assays.

-

In Vivo Bioconversion: The engineered yeast strains are cultured, and the expression of the biosynthetic genes is induced. The culture extracts are then analyzed for the presence of the expected products. For example, a yeast strain expressing a candidate CYP450 can be fed with lanosterol, and the culture can be analyzed for the appearance of hydroxylated or dehydrogenated products.

-

In Vitro Enzyme Assays: For more detailed kinetic analysis, microsomal fractions containing the expressed enzymes can be prepared from the yeast cells. These microsomes are then incubated with the substrate (e.g., lanosterol or a downstream intermediate) and necessary cofactors (e.g., NADPH for CYP450s). The reaction products are then extracted and analyzed.[13]

Analytical Chemistry for Product Identification

The identification and structural elucidation of the biosynthetic intermediates and the final product are critical. This is achieved through a combination of chromatographic and spectroscopic techniques.

-

Chromatography: High-performance liquid chromatography (HPLC) is used to separate the compounds in the extracts.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) provides information on the molecular weight of the compounds, aiding in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, detailed structural elucidation is performed using one- and two-dimensional NMR techniques (e.g., 1H, 13C, COSY, HMBC, HSQC).[14][15][16][17]

The following diagram provides a visual representation of the experimental workflow:

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data that would be generated during the experimental elucidation of the biosynthetic pathway.

| Enzyme | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) |

| GappLSS | 2,3-Oxidosqualene | Lanosterol | Data to be determined | Data to be determined |

| GappCYP1 | Lanosterol | 7,9(11)-diene intermediate | Data to be determined | Data to be determined |

| GappCYP2 | 7,9(11)-diene intermediate | 16R-hydroxy intermediate | Data to be determined | Data to be determined |

| GappCYP3 | 16R-hydroxy intermediate | 21-oic acid intermediate | Data to be determined | Data to be determined |

| GappDH | 21-oic acid intermediate | Target Molecule | Data to be determined | Data to be determined |

Conclusion and Future Perspectives

The biosynthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid represents a fascinating example of the enzymatic machinery that fungi have evolved to produce a diverse array of bioactive secondary metabolites. The elucidation of this pathway, through the combination of genomic, molecular, and analytical approaches outlined in this guide, not only deepens our fundamental understanding of fungal biochemistry but also opens up exciting possibilities for the biotechnological production of this and other valuable lanostanoids. The heterologous expression of the entire biosynthetic pathway in a microbial host could enable a sustainable and scalable supply of these complex molecules, paving the way for further pharmacological evaluation and potential drug development. The continued exploration of the rich biodiversity of fungi, coupled with the powerful tools of modern biotechnology, promises to unlock a wealth of novel chemical entities with therapeutic potential.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.kopri.re.kr [repository.kopri.re.kr]

- 3. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]

- 4. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 enzyme systems in fungi [pubmed.ncbi.nlm.nih.gov]

- 6. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Yeast as a versatile system for heterologous protein expression; genetically modified yeast strain to express human drug metabolism enzymes - MedCrave online [medcraveonline.com]

- 12. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional analysis of a fungal P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. | Semantic Scholar [semanticscholar.org]

- 17. Isolation, Structural Elucidation, and α-Glucosidase Inhibitory Activities of Triterpenoid Lactones and Their Relevant Biogenetic Constituents from Ganoderma resinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Lanostanoid Triterpenoids: A Technical Guide for Drug Discovery

Introduction: Unveiling the Therapeutic Potential of Lanostanoids

Lanostanoid triterpenoids represent a large and structurally diverse class of natural products, primarily isolated from fungi of the Ganoderma genus, as well as other species like Poria cocos and Inonotus obliquus.[1] These tetracyclic triterpenoids, derived from the precursor lanosterol, have garnered significant attention within the scientific community for their broad spectrum of potent biological and pharmacological properties.[2] Historically used in traditional medicine, particularly in Asia, these compounds are now at the forefront of modern drug discovery, with research elucidating their complex mechanisms of action against a variety of human ailments.[1][3]

This technical guide provides an in-depth exploration of the core biological activities of lanostanoid triterpenoids, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show immense promise—oncology, inflammation, virology, and neuroprotection—supported by mechanistic insights, quantitative data, and validated experimental protocols.

Anticancer Activity: Inducing Targeted Cell Death

The anticancer properties of lanostanoid triterpenoids are among their most extensively studied attributes.[4][5] These compounds exert their effects not merely through general cytotoxicity, but via targeted modulation of critical cellular pathways that govern cell cycle progression and apoptosis (programmed cell death).

Mechanism of Action: The Apoptotic Cascade

A primary mechanism by which lanostanoids induce cancer cell death is through the activation of the intrinsic apoptotic pathway. This process is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Many lanostanoids have been shown to disrupt the balance of these proteins, increasing the expression of pro-apoptotic members while inhibiting anti-apoptotic ones.[6] This shift in the Bcl-2 family equilibrium leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in apoptosis.

Following MOMP, cytochrome c is released from the mitochondria into the cytosol. There, it binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the "apoptosome."[7] This protein complex then recruits and activates pro-caspase-9, an initiator caspase.[8] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which are the ultimate executioners of apoptosis.[8][9] These effector caspases dismantle the cell by cleaving a host of vital cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Several lanostanoids have also been found to arrest the cell cycle, often at the G1 phase, preventing cancer cells from proliferating. This is achieved by modulating the expression of key cell cycle regulators like p53 and p21.

Figure 1. Intrinsic apoptosis pathway induced by lanostanoid triterpenoids.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of lanostanoid triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa (Cervical Cancer) | 1.29 | [4] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 (Lung Cancer) | 1.50 | [4] |

| Pachymic Acid | A549 (Lung Cancer) | Varies | [10] |

| Pachymic Acid | DU145 (Prostate Cancer) | Varies | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[11][12]

Principle: This assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the lanostanoid triterpenoid in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the triterpenoid.

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.

-

Untreated Control: Add only fresh culture medium to these wells.

-

Blank Control: Wells containing only culture medium without cells to provide a baseline for absorbance.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration depends on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[13][14] Lanostanoid triterpenoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16]

Mechanism of Action: Inhibition of NF-κB Signaling

NF-κB is a master transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][17] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[18]

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[17] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[18] The degradation of IκBα frees NF-κB, allowing it to translocate into the nucleus.[19] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and driving the inflammatory response.[13]

Lanostanoid triterpenoids, such as poricoic acid GM, have been shown to exert their anti-inflammatory effects by suppressing the phosphorylation of IκBα.[15] This action prevents the degradation of the inhibitory protein, effectively trapping NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[15][18] By inhibiting this central pathway, these compounds can significantly reduce the production of key inflammatory mediators.[15]

Figure 2. Lanostanoid-mediated inhibition of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of lanostanoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, in LPS-stimulated macrophages.

| Compound | Cell Line | Activity | Concentration | Reference |

| Poricoic Acid GM | RAW264.7 | IC50 for NO Inhibition: 9.73 µM | - | [15] |

| Ganoluciduone B | RAW264.7 | 45.5% NO Inhibition | 12.5 µM | [3] |

Antiviral and Neuroprotective Activities

Beyond their anticancer and anti-inflammatory effects, lanostanoid triterpenoids are emerging as promising agents in other critical therapeutic areas.

Antiviral Activity

A growing body of evidence highlights the antiviral potential of lanostanoids against a range of viruses.[20][21] For instance, compounds like ganodermadiol, lucidadiol, and applanoxidic acid G, isolated from Ganoderma pfeifferi, have demonstrated activity against influenza virus type A and herpes simplex virus type 1 (HSV-1).[22][23] Other studies have shown that certain ganoderic acids can inhibit HIV-1 protease, an enzyme crucial for viral replication.[24] The mechanisms of action are varied but can include preventing viral adsorption and entry into host cells or inhibiting key viral enzymes.[21]

Experimental Protocol: Viral Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral agent.

Principle: The assay measures the ability of a compound to reduce the formation of "plaques," which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

-

Cell Monolayer: Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 6-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Treat the cell monolayers with a known amount of virus (pre-determined to produce a countable number of plaques) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the lanostanoid triterpenoid. The semi-solid overlay restricts the spread of progeny virus, localizing the infection to form plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control. Determine the EC50 (50% effective concentration) value.[25]

Neuroprotective Effects

Lanostanoid triterpenoids have also shown significant promise in protecting neurons from damage and degeneration.[26][27][28] Several studies have demonstrated their ability to protect neuronal cells against oxidative stress-induced injury, a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][26][29] For example, certain lanostanoids from Ganoderma atrum exhibited potent neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced cell death in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease.[29] The mechanisms underlying these effects often involve reducing intracellular reactive oxygen species (ROS) levels, inhibiting apoptosis, and promoting neurite outgrowth.[6][26]

Conclusion and Future Directions

Lanostanoid triterpenoids are a remarkable class of natural products with a diverse and potent range of biological activities. Their ability to modulate fundamental cellular pathways, such as apoptosis and NF-κB signaling, makes them highly attractive candidates for the development of new therapeutics in oncology and inflammatory diseases. Furthermore, their emerging antiviral and neuroprotective properties open up exciting new avenues for research and drug discovery.

Future work should focus on elucidating the detailed structure-activity relationships of these compounds to guide the synthesis of more potent and selective analogs. Advanced drug delivery systems may also be required to overcome potential bioavailability challenges. As research continues to unravel the complex pharmacology of lanostanoid triterpenoids, their journey from traditional remedies to rationally designed, clinically effective drugs holds immense promise for addressing some of the most challenging diseases of our time.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective and antidiabetic lanostane-type triterpenoids from the fruiting bodies of Ganoderma theaecolum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 15. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 19. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 20. mdpi.com [mdpi.com]

- 21. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral lanostanoid triterpenes from the fungus Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Modified lanostane-type triterpenoids with neuroprotective effects from the fungus Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuroprotective and antioxidant lanostanoid triterpenes from the fruiting bodies of Ganoderma atrum | CoLab [colab.ws]

- 29. Neuroprotective and antioxidant lanostanoid triterpenes from the fruiting bodies of Ganoderma atrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Core Mechanism of Action: A Technical Guide to 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid and its Lanostanoid Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostanoid triterpenoid identified from the medicinal mushroom Ganoderma applanatum. While direct comprehensive studies on this specific molecule are nascent, its structural analogy to the well-researched ganoderic acids from the closely related Ganoderma lucidum provides a strong predictive framework for its mechanism of action. This technical guide synthesizes the extensive body of research on analogous ganoderic acids to elucidate the probable multi-faceted pharmacological activities of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. The core mechanisms addressed herein revolve around its potent anti-cancer properties, including the induction of apoptosis, inhibition of metastasis, and modulation of key signaling pathways that govern cancer cell proliferation and survival. This document serves as an in-depth resource, providing not only mechanistic insights but also detailed experimental protocols to facilitate further investigation into this promising class of natural compounds.

Introduction: The Lanostanoid Triterpenoids of Ganoderma

For centuries, mushrooms of the Ganoderma genus have been a cornerstone of traditional medicine in Asia. Modern scientific inquiry has identified a class of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids (GAs), as key bioactive constituents.[1][2] These compounds, including the subject of this guide, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, share a common lanostane skeleton, a tetracyclic triterpene. The diverse pharmacological activities of GAs are attributed to the specific substitutions on this core structure.[1] Extensive research on prominent GAs, such as Ganoderic Acid A, T, and DM, has revealed their potential as anti-cancer, anti-inflammatory, and immunomodulatory agents.[1][3] This guide will extrapolate from this wealth of knowledge to delineate the likely mechanisms of action of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, with a primary focus on its anti-neoplastic potential.

Core Mechanism I: Induction of Apoptosis

A fundamental strategy in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Ganoderic acids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

The Intrinsic Mitochondrial Pathway

The intrinsic pathway is a major route through which GAs induce apoptosis. This process is initiated by intracellular stress signals that converge on the mitochondria.

-

Modulation of the Bcl-2 Family: GAs alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][3] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Dysfunction: This permeabilization results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[1]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2]

The Role of the p53 Tumor Suppressor

The tumor suppressor protein p53 is a critical regulator of cell fate, and its activation can lead to apoptosis. Several ganoderic acids have been shown to upregulate p53 expression.[1][4] Activated p53 can transcriptionally activate pro-apoptotic genes, including Bax, thereby feeding into the intrinsic apoptotic pathway.[5]

Caption: Intrinsic apoptosis pathway induced by Ganoderic Acids.

Core Mechanism II: Inhibition of Cancer Cell Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Ganoderic acids have demonstrated significant anti-metastatic properties by interfering with multiple steps of the metastatic cascade.[2]

Downregulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade the extracellular matrix (ECM), a crucial step for cancer cell invasion. Ganoderic acids, such as GA-T and GA-Me, have been shown to suppress the expression of MMP-2 and MMP-9.[1][6]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival, proliferation, and invasion.[7] Ganoderic acids inhibit the NF-κB pathway, leading to the downregulation of NF-κB target genes, including those involved in metastasis like MMPs.[1][8] The inhibition of NF-κB is a key mechanism underlying the anti-inflammatory and anti-cancer effects of GAs.[9]

Caption: Anti-metastatic mechanism of Ganoderic Acids via NF-κB inhibition.

Core Mechanism III: Modulation of Pro-Survival Signaling Pathways

In addition to inducing apoptosis and inhibiting metastasis, ganoderic acids can also modulate key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer. Several studies have demonstrated that ganoderic acids can inhibit the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis.[10][11][12][13]

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effects of ganoderic acids on the MAPK pathway can be context-dependent, sometimes leading to the activation of pro-apoptotic JNK and p38, while in other cases inhibiting the pro-survival ERK pathway.[1]

Summary of Multi-Target Effects

The therapeutic potential of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, inferred from its congeners, lies in its ability to exert a multi-pronged attack on cancer cells.

| Cellular Process | Key Molecular Targets/Pathways | Outcome | References |

| Apoptosis | p53, Bax/Bcl-2, Caspases | Induction of programmed cell death | [1][2][3][14][15] |

| Metastasis | NF-κB, MMP-2, MMP-9 | Inhibition of invasion and spread | [1][2][6][7][8] |

| Proliferation | PI3K/Akt, MAPK | Inhibition of cell growth | [10][11][12][13] |

| Cell Cycle | Cyclins, CDKs | Cell cycle arrest | [2] |

Experimental Protocols

To facilitate further research into the mechanism of action of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, the following are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Western Blotting

This method detects the cleavage of key apoptotic proteins.[16][17][18]

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot analysis of apoptotic markers.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.[19][20][21][22]

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add the test compound to both the upper and lower chambers.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Perspectives

The available scientific literature strongly suggests that 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, by virtue of its structural similarity to other ganoderic acids, is a promising candidate for further investigation as a multi-targeted therapeutic agent, particularly in the context of oncology. Its putative ability to induce apoptosis, inhibit metastasis, and modulate critical cancer-related signaling pathways warrants a dedicated and thorough preclinical evaluation. The experimental protocols provided in this guide offer a robust framework for such investigations. Future research should focus on validating these inferred mechanisms of action for the specific molecule and exploring its potential synergistic effects with existing chemotherapeutic agents.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]

- 5. longdom.org [longdom.org]

- 6. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 9. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scielo.br [scielo.br]

- 12. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]

- 15. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. youtube.com [youtube.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 22. Video: In vitro Cell Migration and Invasion Assays [jove.com]

The Artist's Conk as a Pharmacopeia: A Technical Guide to the Secondary Metabolites of Ganoderma applanatum

Introduction: Beyond the Bracket

For centuries, the perennial polypore Ganoderma applanatum, commonly known as the Artist's Conk, has been a subject of interest in traditional medicine.[1] While its tough, woody texture makes it inedible, its intricate biochemical factory produces a vast arsenal of secondary metabolites with significant therapeutic potential.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the major bioactive compounds synthesized by this fungus, validated methodologies for their study, and a summary of their known pharmacological activities.

Ganoderma applanatum belongs to the family Ganodermataceae, a group renowned for its medicinal properties.[3] Unlike its more famous relative, Ganoderma lucidum, G. applanatum has been comparatively less investigated, representing a promising frontier for the discovery of novel therapeutics.[3][4] Its fruiting bodies, which can persist for several years, are rich sources of phytochemicals including terpenoids, phenolics, polysaccharides, steroids, and alkaloids.[4][5][6] These compounds are the fungus's tools for survival, providing defense against microbial competitors and environmental stressors, and they are the foundation of its medicinal efficacy.[7] This guide will dissect the chemistry, biosynthesis, and biological action of these molecules, offering a comprehensive framework for their scientific investigation.

Part 1: The Bioactive Arsenal - Major Secondary Metabolite Classes

The medicinal value of G. applanatum is rooted in its chemical diversity. The primary classes of bioactive secondary metabolites include highly oxygenated triterpenoids, complex polysaccharides, and various phenolic compounds, each contributing to a wide spectrum of pharmacological effects.[2][4][5][8]

Triterpenoids: The Lanostane Scaffold

At the forefront of G. applanatum's chemical inventory are the lanostane-type triterpenoids, often referred to as ganoderic acids and related compounds like lucidenic acids.[8][9][10][11] These molecules are synthesized via the mevalonate (MVA) pathway, starting from acetyl-CoA.[8] Key enzymes such as HMG-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS) are critical in constructing the foundational lanostane skeleton.[8][9][10] Subsequent modifications by enzymes like cytochrome P450s introduce a high degree of oxidation and functional group diversity, resulting in hundreds of unique triterpenoid structures.[9][10][12][13] This chemical diversity is the basis for their wide-ranging biological activities, from anticancer to hepatoprotective effects.[7][9][10]

Biosynthesis of Lanostane-Type Triterpenoids:

Caption: The Mevalonate pathway for triterpenoid biosynthesis in Ganoderma.

Polysaccharides: Immunomodulation and More

Ganoderma applanatum produces a variety of polysaccharides, particularly β-D-glucans, which are major contributors to its immunomodulatory and anti-tumor activities.[2][7] These complex carbohydrates can stimulate immune cells, such as macrophages and natural killer cells, and modulate cytokine production.[2] While often considered less "drug-like" than small-molecule triterpenoids, their role in priming the immune system against pathogens and malignancies is a critical area of research. Exopolysaccharides (EPS) produced in submerged cultures have also demonstrated cytostatic, antibacterial, and antioxidant properties.[14]

Phenolic Compounds and Flavonoids

Phenolic compounds and flavonoids are another significant group of metabolites responsible for the potent antioxidant activity of G. applanatum extracts.[4][5] These compounds act as powerful free radical scavengers and reducing agents, protecting cells from oxidative stress, which is implicated in numerous chronic diseases.[14] Studies have shown a direct correlation between the total phenolic and flavonoid content of an extract and its antioxidant capacity, as measured by assays like DPPH radical scavenging.[3][15]

Part 2: Methodologies for Investigation

A robust and reproducible methodological workflow is essential for the successful isolation, characterization, and evaluation of secondary metabolites from G. applanatum.

Extraction and Fractionation Workflow

The choice of solvent is a critical first step, as it dictates the profile of metabolites that will be extracted.[5] Methanol and ethanol are commonly used to obtain a broad spectrum of compounds, including both polar (phenolics, polysaccharides) and non-polar (triterpenoids) metabolites.[5][16]

Caption: General workflow for extraction and fractionation of G. applanatum.

Protocol 2.1.1: Soxhlet Extraction of Total Metabolites This protocol is adapted from a standard methodology for obtaining a broad-spectrum extract.[5]

-

Preparation: Dry the fruiting bodies of G. applanatum at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction: Accurately weigh 30 g of the mushroom powder and place it into a cellulose thimble.

-

Apparatus Setup: Place the thimble in a Soxhlet extractor. Add 250-300 mL of 70% methanol to the round-bottom flask.

-

Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-10 hours, ensuring continuous cycling of the solvent. The causality here is that continuous reflux with fresh, hot solvent maximizes the extraction efficiency for a wide range of metabolites compared to simple maceration.

-

Filtration: After cooling, filter the resulting extract through Whatman No. 1 filter paper to remove any residual solid particles. This step is self-validating as a clear filtrate indicates successful removal of particulate matter.

-

Concentration: Concentrate the filtrate using a rotary vacuum evaporator at a temperature not exceeding 40°C to prevent thermal degradation of sensitive compounds.

-

Lyophilization & Storage: Lyophilize (freeze-dry) the concentrated extract to obtain a stable powder. Store the final extract at -20°C in a desiccated environment to prevent degradation.

Isolation and Characterization

Following extraction, chromatographic techniques are employed to isolate individual compounds, which are then identified using spectroscopic methods.

-

Column Chromatography (CC): This is the primary method for separating fractions into pure compounds. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., chloroform-methanol) as the mobile phase.[17][18]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is essential for the final purification and quantification of triterpenoids.[3][19][20] A typical mobile phase involves a gradient of acetonitrile and acidified water.[20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying volatile and semi-volatile compounds within the extracts.[4][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the rapid identification of known compounds, like ganoderic acids, by comparing their retention times and mass fragmentation patterns with established standards.[20]

-

Nuclear Magnetic Resonance (NMR): For novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are indispensable for elucidating the precise chemical structure.

Protocol 2.2.1: HPLC-MS Method for Triterpenoid Profiling This protocol provides a validated starting point for the analysis of ganoderic acids and related triterpenoids.[19][20]

-

System: An HPLC system equipped with a binary pump, autosampler, column oven, and photodiode array detector, coupled to a mass spectrometer with an electrospray ionization (ESI) source.[19][20]

-

Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[19][20] Maintain column temperature at 30°C.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid or Acetic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A step gradient is often most effective. For example: 0-35 min, 25-35% B; 35-45 min, 35-45% B; 45-90 min, hold at 45% B.[20] The logic behind a gradient is to first elute more polar compounds with a higher aqueous phase, then gradually increase the organic phase to elute the less polar triterpenoids, ensuring good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV/Vis: Monitor at wavelengths 200-500 nm. Triterpenoids typically show absorbance around 254 nm.

-

MS: ESI in positive ion mode. Scan a mass range of m/z 100-1200.

-

-

Sample Preparation: Dissolve the ethyl acetate fraction (from Protocol 2.1.1) in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Part 3: Pharmacological Activities and Mechanisms of Action

The secondary metabolites of G. applanatum exhibit a remarkable range of biological activities, making the fungus a prime candidate for drug discovery and development.[1]

Anticancer and Cytotoxic Effects

This is one of the most extensively studied properties of Ganoderma species. Triterpenoids and polysaccharides from G. applanatum have demonstrated significant cytotoxic effects against various cancer cell lines.[1]

Mechanism of Action: The anticancer effects are not due to a single mechanism but rather a multi-targeted assault on cancer cell biology.[21] Extracts have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[21][22][23] In human colon cancer (Caco-2) cells, G. applanatum extract induced apoptosis through both p53-dependent and p53-independent pathways, upregulating the pro-apoptotic Bax/Bcl-2 ratio and caspase-3.[22][24] Similarly, in gastric cancer (SGC-7901) cells, extracts downregulated the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins Bax and p53.[25]

Caption: Mitochondrial (intrinsic) apoptosis pathway induced by G. applanatum.

Table 1: Cytotoxic Activity of G. applanatum Extracts

| Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Methanolic Extract | Human Colon (Caco-2) | MTT | 160 ± 4.08 µg/mL | [22][24] |

| Exopolysaccharide (GpEPS) | Cervical Cancer (SiHa) | MTT | > 22.85 µg/mL | [14] |

| Ethyl Acetate Extract | Gastric Cancer (SGC-7901) | Alamar Blue | Dose-dependent inhibition | [25] |

Antimicrobial and Antioxidant Properties

G. applanatum has evolved potent antimicrobial defenses to survive for decades on host trees.[7] Extracts have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][26] The antioxidant properties are also significant, with methanolic extracts showing strong DPPH radical scavenging activity.[5][26] This activity is largely attributed to the fungus's high content of phenolic and flavonoid compounds.[3][5][15]

Table 2: Antimicrobial Activity of G. applanatum Methanolic Extract (100 µg/mL) Data from agar well diffusion assay, presented as zone of inhibition (mm).[5]

| Pathogen | Gram Stain | Zone of Inhibition (mm) |

| Shigella flexneri | Negative | 19.98 ± 0.88 |

| Klebsiella pneumoniae | Negative | 18.29 ± 1.12 |

| Streptococcus pyogenes | Positive | 17.32 ± 0.33 |

| Enterococcus faecalis | Positive | 11.21 ± 0.88 |

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, research points to a wide array of other therapeutic benefits:

-

Hepatoprotective: Terpenes from G. applanatum have shown liver-protective activity by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[7]

-

Anti-diabetic & Hypolipidemic: Studies in animal models suggest that extracts can significantly reduce blood glucose and improve lipid profiles, indicating potential for managing diabetes and hyperlipidemia.[27]

-

Anti-inflammatory: The fungus contains compounds that can modulate inflammatory pathways, contributing to its traditional use for various inflammatory conditions.[6]

-

Immunomodulatory: Polysaccharides and other compounds can stimulate or suppress the immune response, suggesting applications in immunotherapy and autoimmune disorders.[1][2]

Conclusion and Future Directions

Ganoderma applanatum is a treasure trove of complex and biologically active secondary metabolites. The triterpenoids, polysaccharides, and phenolic compounds it produces have demonstrated significant potential in preclinical models for cancer, infectious diseases, diabetes, and inflammatory conditions. This guide provides a foundational framework for the systematic investigation of these compounds, from extraction and isolation to the elucidation of their mechanisms of action.

Future research should focus on several key areas:

-

Bioactivity-Guided Fractionation: To isolate and identify the specific molecules responsible for observed therapeutic effects.

-

Mechanism of Action Studies: Deeper investigation into the signaling pathways modulated by purified compounds.

-

In Vivo Efficacy and Safety: Moving beyond in vitro studies to animal models to assess efficacy, pharmacokinetics, and safety profiles.

-

Cultivation and Metabolic Engineering: Developing optimized cultivation techniques, potentially using submerged fermentation or elicitors, to enhance the production of high-value secondary metabolites.[10][13]

By applying rigorous scientific methodologies, the ancient wisdom surrounding the Artist's Conk can be translated into modern therapeutics, unlocking the full potential of this remarkable fungal pharmacy.

References

- 1. MEDICINAL EFFICACY OF EDIBLE MACRO FUNGUS Ganoderma Ganoderma applanatum (PERS.) PAT. – A REVIEW | The Bioscan [thebioscan.com]

- 2. worldscientific.com [worldscientific.com]

- 3. journals.iau.ir [journals.iau.ir]

- 4. Comprehensive Analysis of Bioactive Compounds in Wild Ganoderma applanatum Mushroom from Kerala, South India: Insights into Dietary Nutritional, Mineral, Antimicrobial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. reishiandrosesbotanicals.com [reishiandrosesbotanicals.com]

- 8. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis, Gene Expression, and Pharmacological Properties of Triterpenoids of Ganoderma Species (Agaricomycetes): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dl.begellhouse.com [dl.begellhouse.com]

- 11. Secondary metabolites from Ganoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journal.hep.com.cn [journal.hep.com.cn]

- 13. dl.begellhouse.com [dl.begellhouse.com]

- 14. Exopolysaccharide from Ganoderma applanatum as a Promising Bioactive Compound with Cytostatic and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmb.irost.ir [mmb.irost.ir]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ganoderma applanatum secondary metabolites induced apoptosis through different pathways: In vivo and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Ganoderma applanatum secondary metabolites induced apoptosis through different pathways: In vivo and in vitro anticancer studies | CoLab [colab.ws]

- 25. Cellular and molecular mechanisms of the Ganoderma applanatum extracts induces apoptosis on SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exploring the health benefits of Ganoderma: antimicrobial properties and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ganoderma applanatum mushroom provides new insights into the management of diabetes mellitus, hyperlipidemia, and hepatic degeneration: A comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid

An In-Depth Technical Guide to the Pharmacological Properties of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid

Executive Summary

16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a tetracyclic triterpenoid of the lanostanoid class, naturally occurring in fungi of the Ganoderma genus, notably Ganoderma applanatum[1][2]. As a member of the vast family of Ganoderma triterpenes (GTs), this compound belongs to a class of secondary metabolites renowned for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral effects[2][3]. While direct, extensive pharmacological data on this specific molecule is limited, its structural similarity to other well-characterized ganoderic acids allows for a robust, evidence-based extrapolation of its potential therapeutic properties and mechanisms of action.

This guide provides a comprehensive overview of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, beginning with its chemical identity and natural origins. It synthesizes the current understanding of related lanostanoids to postulate its likely pharmacological profile, with a focus on anti-cancer and anti-inflammatory activities. We delve into the proposed molecular mechanisms, supported by diagrams of key signaling pathways. Furthermore, this document outlines a framework of detailed experimental protocols for researchers to validate these hypothesized properties. By contextualizing the compound within the broader, well-documented activities of its chemical class, this guide serves as a foundational resource for scientists and drug development professionals seeking to explore its therapeutic potential.

Compound Profile: Chemistry and Natural Origin

Chemical Identity and Structure

16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a highly oxidized lanostane-type triterpenoid. Its core structure is a tetracyclic skeleton with a molecular formula of C₃₀H₄₄O₄ and a molecular weight of approximately 468.68 g/mol [4]. Key structural features that dictate its chemical reactivity and biological function include:

-

A lanostane nucleus.

-

An oxo group at the C-3 position.

-

A hydroxyl group at the C-16 position (specifically 16R or 16α configuration)[1][4].

-

Conjugated double bonds at C-7 and C-9(11).

-

An additional double bond in the side chain at C-24.

-

A carboxylic acid moiety at C-21.

These features, particularly the oxygenated functional groups and the conjugated system, are common among bioactive Ganoderma triterpenes and are critical for their interaction with biological targets.

Caption: Core chemical structure and key functional groups.

Natural Source and Isolation Workflow

This triterpenoid is a secondary metabolite isolated from the fruiting bodies of the basidiomycete Ganoderma applanatum[1][2]. The general process for isolating such compounds from their natural source is a multi-step workflow involving extraction and chromatography. The choice of solvents and chromatographic media is critical and is based on the polarity of the target molecule.

The causality behind this workflow is rooted in separating molecules based on their physicochemical properties. The initial solvent extraction (e.g., with ethanol or methanol) is non-selective, pulling out a wide range of metabolites. Subsequent partitioning and chromatographic steps progressively enrich the fraction containing the target compound by exploiting differences in polarity, size, and affinity for the stationary phase.

Caption: General workflow for isolation from a natural source.

Postulated Pharmacological Properties

While direct experimental data for this specific molecule is emerging, its structural classification allows for informed hypotheses regarding its bioactivity, primarily in oncology and immunology.

Anti-Cancer Potential

Many lanostanoid triterpenes isolated from Ganoderma species exhibit significant cytotoxic effects against various cancer cell lines.[2] For instance, the structurally similar Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid (also known as ganoderic acid 24) demonstrates high cytotoxicity against human lung cancer, melanoma, and oral cancer cells[5][6]. Another related compound, 3β-Hydroxylanosta-7,9(11),24-trien-21-oic acid, induces apoptosis and functions as a lactate dehydrogenase (LDH) inhibitor, a key enzyme in cancer metabolism[7].

Based on these precedents, 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is hypothesized to possess anti-cancer properties, likely acting through:

-

Induction of Apoptosis: Triggering programmed cell death in malignant cells.

-

Cytotoxicity: Directly killing cancer cells.

-

Metabolic Inhibition: Potentially targeting enzymes crucial for cancer cell survival, such as LDH.

Anti-Inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Natural products are a key source of novel anti-inflammatory agents. The molecular architecture of this compound is consistent with other triterpenoids known to modulate inflammatory pathways. The primary mechanism for related compounds involves the suppression of pro-inflammatory mediators by inhibiting key signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK)[8].

It is therefore postulated that 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid can attenuate inflammatory responses by:

-

Inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Blocking the activation of NF-κB and MAPK signaling pathways.

-

Potentially activating the Nrf2/HO-1 antioxidant response pathway, which cross-talks with inflammatory signaling[8].

Proposed Mechanism of Anti-Inflammatory Action

The NF-κB and MAPK pathways are central regulators of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), upstream signaling leads to the degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathways (ERK, JNK, p38) are activated, further amplifying the inflammatory cascade.

We propose that 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid intervenes at one or more points in this process, preventing NF-κB nuclear translocation and inhibiting MAPK phosphorylation, thereby reducing the expression of inflammatory mediators.

Caption: Proposed inhibition of NF-κB and MAPK pathways.

Experimental Validation Framework

To empirically validate the hypothesized pharmacological properties, a series of well-established in vitro assays are required. The following protocols provide a self-validating system where each step confirms the integrity of the next.

Protocol: Cytotoxicity Assessment using MTS Assay

-

Objective: To determine the direct cytotoxic effect of the compound on cancer cells.

-

Rationale: This colorimetric assay measures cell viability by quantifying the metabolic reduction of a tetrazolium salt (MTS) by viable cells. A decrease in signal indicates reduced viability or proliferation.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare a serial dilution of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol: Evaluation of Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition

-

Objective: To assess the compound's ability to suppress the production of the pro-inflammatory mediator nitric oxide.

-

Rationale: The Griess assay is a simple and reliable method to measure nitrite (a stable product of NO) concentration in cell culture supernatant. Inhibition of LPS-induced NO production in macrophages is a hallmark of anti-inflammatory activity.

-

Methodology:

-

Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat cells with various concentrations of the compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect 50 µL of supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control. A concurrent cell viability assay (MTS) must be run to ensure that NO reduction is not due to cytotoxicity.

-

Data Synthesis and Comparative Analysis

To contextualize the potential of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, the table below summarizes the known activities of structurally related lanostanoids. This comparative analysis underscores the strong precedent for anti-cancer and other therapeutic activities within this chemical family.

| Compound Name | Natural Source | Key Pharmacological Activity | Reference |

| Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid | Ganoderma spp. | Cytotoxic against human lung cancer, melanoma, and oral cancer cells. | [5] |

| 3β-Hydroxylanosta-7,9(11),24-trien-21-oic acid | Poria cocos | Induces apoptosis, acts as an insulin sensitizer, and inhibits lactate dehydrogenase (LDH). | [7] |

| Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid | Ganoderma spp. | Exhibits antiviral (enterovirus 71), anti-inflammatory, and antioxidant properties. | [3] |

| 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | G. applanatum | (Hypothesized) Anti-cancer, Anti-inflammatory | [1] |

Conclusion and Future Directions

16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid stands as a promising candidate for drug discovery, backed by a strong lineage of bioactive triterpenoids from the Ganoderma genus. Its chemical structure strongly suggests potential efficacy as both an anti-cancer and anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of fundamental cellular pathways like NF-κB and MAPK, provide a clear roadmap for further investigation.

While the hypotheses presented in this guide are built on solid scientific precedent, they underscore the critical need for direct experimental validation. Future research should prioritize:

-

In Vitro Validation: Executing the protocols outlined herein to confirm cytotoxicity and anti-inflammatory effects and to elucidate the precise molecular targets.

-

Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effects in relevant animal models of cancer and inflammatory disease.

-

Total Synthesis: Developing a synthetic route to ensure a scalable and pure supply for advanced preclinical and clinical development, independent of natural source availability.

The exploration of this molecule could yield a novel therapeutic lead that leverages the time-tested medicinal properties of its natural origins.

References

- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid [smolecule.com]

- 4. 16α-hydroxy-3-oxo-lanosta-7,9(11),24-trien-21-oic acid [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chembk.com [chembk.com]

- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid

An In-Depth Technical Guide for the In Vitro Investigation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid

Foreword: A Strategic Framework for Novel Compound Characterization

This document provides a comprehensive technical guide for initiating and conducting the in vitro characterization of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. Given the novelty of this specific molecule, direct literature is scarce. Therefore, this guide adopts a first-principles approach, establishing a robust, hypothesis-driven framework for its systematic evaluation. The methodologies outlined herein are based on the well-established bioactivities of structurally related lanostane-type triterpenoids, which are frequently reported to possess potent anti-inflammatory and anti-cancer properties.

As a Senior Application Scientist, my objective is not merely to provide protocols but to impart a strategic workflow. We will move from foundational safety and viability assessments to deep mechanistic studies, ensuring that each experimental choice is justified and each protocol is designed for maximal reproducibility and insight.

Part 1: Compound Profile and Hypothesis Formulation

Structural Analysis and Predicted Bioactivity

16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid belongs to the lanostane family of tetracyclic triterpenoids. Its chemical structure provides several clues to its potential biological function:

-

Lanostane Skeleton: This core structure is common in compounds isolated from medicinal fungi, such as Ganoderma species, and is associated with a wide range of pharmacological effects.

-

Conjugated Diene System (C7, C9(11)): This feature is a common chromophore and can be involved in molecular interactions with protein targets.

-

α,β-Unsaturated Carboxylic Acid: The unsaturation at C24 in conjugation with the C21 carboxylic acid moiety can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins, a mechanism known for many enzyme inhibitors.

-

C3-Oxo Group and C16-Hydroxyl Group: These oxygenated functionalities increase the molecule's polarity and provide hydrogen bonding capabilities, which are critical for specific binding to protein targets.

Based on these features and the extensive literature on similar compounds like Ganoderic Acid, a primary working hypothesis is that this molecule possesses cytotoxic effects against cancer cell lines and anti-inflammatory activity . Our in vitro strategy will be designed to test this hypothesis.

Initial Workflow for Novel Compound Screening

The initial phase of investigation must follow a logical progression from broad, foundational assays to more specific, mechanistic inquiries. This ensures a resource-efficient and scientifically sound evaluation.

Caption: High-level workflow for the initial in vitro screening of a novel compound.

Part 2: Foundational Assays - Cytotoxicity and Viability

The absolute first step in characterizing any compound is to determine its effect on cell viability. This not only identifies potential anti-cancer activity but also establishes the sub-toxic concentration range required for all subsequent non-cytotoxic mechanistic assays (e.g., anti-inflammatory studies).

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, A549 for lung cancer, RAW 264.7 for murine macrophages) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, tabular format.

| Cell Line | Type | IC₅₀ (µM) after 48h |

| A549 | Human Lung Carcinoma | Experimental Value |

| MCF-7 | Human Breast Adenocarcinoma | Experimental Value |

| HeLa | Human Cervical Adenocarcinoma | Experimental Value |

| RAW 264.7 | Murine Macrophage | Experimental Value |

| PBMC | Human Peripheral Blood Mononuclear Cells | Experimental Value |

Note: Including a non-cancerous primary cell line like PBMCs is crucial to assess general toxicity versus cancer-specific cytotoxicity.

Part 3: Mechanistic Deep Dive - Anti-Inflammatory Potential

Inflammation is a key process in many diseases. The ability of a compound to modulate inflammatory responses is a significant therapeutic indicator. A standard model involves using lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response in macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production, a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-